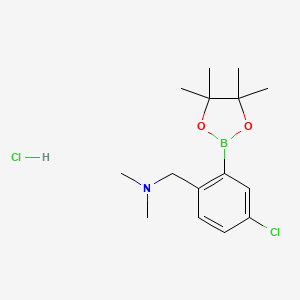

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl is a chemical compound with the CAS Number: 2096332-71-5 and a linear formula of C15H24BCl2NO2 .

Molecular Structure Analysis

The IUPAC name for this compound is [4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine hydrochloride . The InChI code is 1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H .Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.08 . It is stored under refrigerated conditions .Wissenschaftliche Forschungsanwendungen

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, similar in structure to 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl, exhibit long-lived room-temperature phosphorescence in the solid state. This discovery is notable because phosphorescent organic molecules typically require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations have shown that such molecules undergo out-of-plane distortion in the T1 excited state, which contributes to their phosphorescence. This finding suggests potential applications in the development of new phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).

Chemical Synthesis Enhancements

This compound, may contribute to advancements in chemical synthesis. Arylboronic esters have been utilized in various synthetic pathways, including the dimethylzinc-promoted vinylation of nitrones, yielding N-allylic hydroxylamines with excellent efficiency. This indicates the potential of arylboronic esters in facilitating novel synthetic routes and improving existing methodologies in organic chemistry (Pandya et al., 2003).

Solid-State Protection Chemistry

The reactivity of phenylboronic acid with various organic compounds in the solid state has been explored, demonstrating an efficient method for the protection of diamines, anthranilic acid, diols, and polyols without the need for catalysts or auxiliaries. This waste-free approach could be particularly valuable for sensitive compounds that are difficult to purify, suggesting that similar boronic esters could be used in protective syntheses to streamline the preparation of complex organic molecules (Kaupp et al., 2003).

Drug Delivery and Medical Applications

Given the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, these compounds, including this compound, could be investigated for drug delivery applications, especially where controlled release in response to specific biological conditions is desired. The rate of hydrolysis can be influenced by the pH and the substituents on the aromatic ring, which could be tailored for specific pharmacological purposes (Achilli et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains . This allows them to modulate the activity of these targets.

Mode of Action

The compound’s mode of action is likely related to its ability to form boronate esters with diol-containing biological targets . This interaction can modulate the activity of the target, leading to changes in cellular processes.

Biochemical Pathways

Boronic acids and their esters are versatile compounds used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s important to note that the stability and bioavailability of boronic acids and their esters can be influenced by factors such as ph and the presence of diols .

Action Environment

The action of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester hydrochloride can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could vary depending on the pH of its environment .

Eigenschaften

IUPAC Name |

1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYKGHYGFPHXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)

![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)

![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)